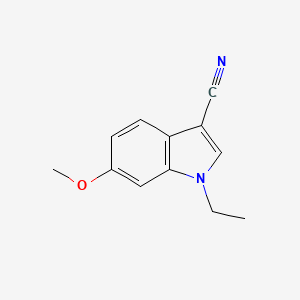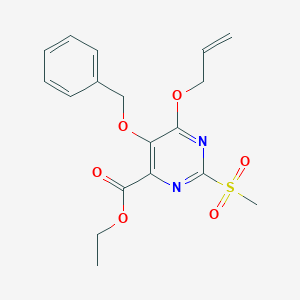
3-Amino-4-(2-bromopyridin-4-ylamino)benzoic acid methyl ester
Overview
Description
3-Amino-4-(2-bromopyridin-4-ylamino)benzoic acid methyl ester: is a complex organic compound that features both aromatic and heteroaromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2-bromopyridin-4-ylamino)benzoic acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes:
Nitration and Reduction: The starting material, 4-(2-bromo-pyridin-4-ylamino)-benzoic acid, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group.
Esterification: The carboxylic acid group is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like tin(II) chloride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Amino-4-(2-bromopyridin-4-ylamino)benzoic acid methyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-Amino-4-(2-bromopyridin-4-ylamino)benzoic acid methyl ester involves its interaction with specific molecular targets. The amino and bromine groups allow it to form hydrogen bonds and halogen bonds with enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-(2-bromo-pyridin-4-ylamino)-benzoic acid methyl ester
- 3-Amino-4-(2-chloro-pyridin-4-ylamino)-benzoic acid methyl ester
- 3-Amino-4-(2-bromo-pyridin-3-ylamino)-benzoic acid methyl ester
Uniqueness
The unique combination of the amino group, bromine atom, and the specific positioning on the aromatic rings makes 3-Amino-4-(2-bromopyridin-4-ylamino)benzoic acid methyl ester particularly interesting. This combination allows for specific interactions in biological systems and provides versatility in synthetic applications.
Properties
Molecular Formula |
C13H12BrN3O2 |
|---|---|
Molecular Weight |
322.16 g/mol |
IUPAC Name |
methyl 3-amino-4-[(2-bromopyridin-4-yl)amino]benzoate |
InChI |
InChI=1S/C13H12BrN3O2/c1-19-13(18)8-2-3-11(10(15)6-8)17-9-4-5-16-12(14)7-9/h2-7H,15H2,1H3,(H,16,17) |
InChI Key |
OWMQPEKINFKZTB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)NC2=CC(=NC=C2)Br)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(5-Bromo-2-chloro-phenyl)-[4-(trifluoromethoxy)phenyl]methanol](/img/structure/B8316797.png)
![5-(1H-pyrrolo[2,3-c]pyridin-5-ylamino)pyrazine-2-carbonitrile](/img/structure/B8316799.png)


